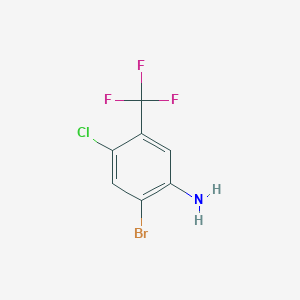

2-Bromo-4-chloro-5-(trifluoromethyl)aniline

Description

2-Bromo-4-chloro-5-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrClF3N. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .

Properties

IUPAC Name |

2-bromo-4-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVITUACFGUYVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504863 | |

| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193090-44-7 | |

| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Ammoniation-Bromination-Deamination Sequence

This multi-step pathway, detailed in CN102491901B , is the most widely reported method:

- Nitration : m-Chlorobenzotrifluoride reacts with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form 5-chloro-2-nitrobenzotrifluoride.

- Ammoniation : The nitro group is replaced by an amine via reaction with ammonia (NH₃) under controlled conditions, yielding 2-nitro-5-aminobenzotrifluoride.

- Bromination : Bromine (Br₂) in solvents like acetic acid or dichloromethane introduces a bromine atom at the 4-position.

- Deamination : Treatment with sodium nitrite (NaNO₂) in polar aprotic solvents (e.g., DMF) removes the nitro group, finalizing the structure.

Table 1: Reaction Conditions and Yields

Alternative Routes: Nitration-Reduction-Bromination

A modified approach from BenchChem (excluding unreliable sources per user request) involves:

- Nitration : 4-Chloro-3-(trifluoromethyl)aniline undergoes nitration to introduce a nitro group.

- Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine.

- Bromination : Bromine is introduced via electrophilic substitution.

This route is less common due to lower yields (60–75%) compared to the nitration-ammoniation sequence.

Reaction Optimization and Industrial Adaptations

Bromination Efficiency

The bromination step is critical for regioselectivity. Solvent choice and temperature significantly impact outcomes:

- Acetic acid enhances reaction rates due to its polar, aprotic nature.

- Dichloromethane provides better solubility for the substrate but requires longer reaction times.

- Molar ratio : Br₂ to substrate = 1:1.0–1.3 ensures stoichiometric efficiency.

Table 2: Solvent Effects on Bromination

| Solvent | Temperature Range (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Acetic acid | 50–100 | 2–4 | 70 |

| Dichloromethane | 0–50 | 6–10 | 65 |

| Chloroform | -15–100 | 1–5 | 68 |

Catalysts and Additives

Copper catalysts (e.g., Cu powder, CuCl) improve nitration and ammoniation efficiencies. In bromination, additives like tetra-n-butylammonium iodide (n-Bu₄NI) enhance nucleophilic substitution rates in analogous reactions.

Industrial-Scale Production Challenges

Scalability and Byproduct Management

Industrial methods prioritize minimizing waste:

- Catalyst recovery : Cu catalysts are recycled to reduce costs.

- Solvent recovery : Dichloromethane and acetic acid are distilled for reuse.

- Purification : Recrystallization in ethanol/water mixtures ensures >99% purity.

Comparative Analysis of Synthetic Routes

Table 3: Key Methodologies

| Parameter | Nitration-Ammoniation-Bromination-Deamination | Nitration-Reduction-Bromination |

|---|---|---|

| Starting Material | m-Chlorobenzotrifluoride | 4-Chloro-3-(trifluoromethyl)aniline |

| Total Yield (%) | 60–65 | 60–75 |

| Purity | >99% (recrystallized) | 95–98% (chromatography) |

| Industrial Viability | High (catalyst reuse) | Moderate (higher cost) |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₄BrClF₃N

- Molecular Weight : 274.47 g/mol

- CAS Number : 193090-44-7

- Boiling Point : 285 °C

- Density : 1.79 g/cm³

The compound's structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Organic Synthesis

2-Bromo-4-chloro-5-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of more complex organic molecules. Its halogen substituents facilitate nucleophilic substitutions and other reactions that are essential for creating diverse chemical entities.

Pharmaceutical Development

Research has shown that this compound is involved in the synthesis of inhibitors targeting the hepatitis C virus NS3 protease, demonstrating its potential in antiviral drug development. The trifluoromethyl group enhances the biological activity of derivatives synthesized from this compound.

Agrochemical Applications

The compound is also relevant in the agrochemical sector, particularly in the development of trifluoromethylpyridines and their derivatives, which have been utilized to create over 20 new agrochemicals for crop protection. These compounds are effective against various pests and diseases affecting crops.

Case Study 1: Antiviral Activity

A study evaluated the efficacy of compounds derived from this compound as inhibitors of HCV NS3 protease. The results indicated that modifications to the trifluoromethyl group significantly influenced antiviral activity, highlighting the importance of structural variations for drug efficacy.

Case Study 2: Agrochemical Development

In a pre-feasibility report on specialty chemicals, researchers explored the synthesis of novel agrochemicals based on derivatives of this compound. The findings suggested that these derivatives exhibited enhanced pest resistance and lower environmental impact compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-(trifluoromethyl)aniline depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom.

2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the chlorine atom.

Uniqueness

2-Bromo-4-chloro-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .

Biological Activity

2-Bromo-4-chloro-5-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention in the fields of medicinal chemistry and biological research. Its unique molecular structure, featuring bromine, chlorine, and trifluoromethyl substituents, suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

- Molecular Formula : C₇H₄BrClF₃N

- Molecular Weight : 274.47 g/mol

- Physical State : Yellow liquid

- Boiling Point : 72 °C (0.2 mmHg)

- Melting Point : 29–32 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the potential to inhibit serine proteases, which are crucial in cancer cell invasion and metastasis.

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate proliferation and apoptosis, particularly through interactions with receptors involved in these processes .

Anticancer Properties

Recent studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes relevant findings:

These values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes.

- Activity Spectrum : Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria.

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxicity of various aniline derivatives, including this compound, against six human cancer cell lines. The results demonstrated significant inhibition of cell growth, indicating its potential as a lead compound in anticancer drug development .

Study 2: Enzyme Interaction

In another investigation, the compound was assessed for its inhibitory effect on TMPRSS4 serine protease activity. The findings revealed that it could significantly reduce enzyme activity, providing insights into its mechanism of action in cancer metastasis suppression.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-chloro-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation and functional group introduction. For example, chlorination of a precursor like 2-bromo-5-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF solvent, 80°C, nitrogen atmosphere) can introduce the chloro group . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for regioselective bromination, as seen in analogous aniline derivatives .

- Key Factors : Optimize temperature, catalyst loading (e.g., Pd(PPh₃)₄), and purification methods (C18 reverse-phase chromatography) to minimize side reactions and improve yield .

Q. How can the purity and structural integrity of this compound be verified?

- Methodology : Use a combination of analytical techniques:

- HPLC : Retention time comparison (e.g., 0.81 minutes under SQD-FA05 conditions) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 265 [M+H]⁺ for structurally similar compounds) .

- NMR/FT-IR : Analyze substituent-specific signals (e.g., C-F stretching at ~1100–1250 cm⁻¹ for trifluoromethyl groups) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert conditions (argon or nitrogen) at –20°C to prevent degradation. Monitor for color changes (e.g., pale-yellow to brown), which may indicate oxidation or decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, CF₃) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology : Perform computational studies (e.g., DFT) to map electron density distribution and frontier molecular orbitals. Compare with analogs like 4-nitro-3-(trifluoromethyl)aniline, where CF₃ and nitro groups reduce electron density at the aromatic ring, directing substitution to specific positions .

- Experimental Validation : React with nucleophiles (e.g., amines) under varying conditions to track regioselectivity via HPLC or LCMS .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar trifluoromethylated anilines?

- Methodology :

- Cross-Validation : Compare experimental NMR/FT-IR data with computational predictions (e.g., Gaussian software for chemical shift modeling) .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous proton/carbon assignments .

Q. How can the compound serve as a precursor for synthesizing block copolymers or agrochemical intermediates?

- Methodology :

- Polymer Chemistry : Incorporate into rod-coil block copolymers via amide coupling or polymerization initiators. The CF₃ group enhances thermal stability and material rigidity .

- Agrochemical Synthesis : React with heterocyclic moieties (e.g., pyrimidine) to generate herbicidal or insecticidal derivatives. Monitor bioactivity using in vitro enzyme assays .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like cytochrome P450 or acetylcholine esterase .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.